molecular formula C6H4N2O2 B1208358 2,6-Dihydroxy-3-cyanopyridine CAS No. 35441-10-2

2,6-Dihydroxy-3-cyanopyridine

Cat. No. B1208358
CAS RN: 35441-10-2
M. Wt: 136.11 g/mol
InChI Key: BFHKYHMCIAMQIN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,6-Dihydroxy-3-cyanopyridine and its derivatives often involves multicomponent reactions, showcasing the versatility of this compound in organic synthesis. For example, Jayarajan et al. (2019) detailed a water-mediated synthesis of 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide, highlighting the compound's adaptability in creating complex molecules under mild conditions (Jayarajan et al., 2019).

Molecular Structure Analysis

The molecular structure of 2,6-Dihydroxy-3-cyanopyridine underpins its chemical behavior and reactivity. Spectroscopic studies, including UV, IR, and NMR, have been utilized to elucidate the structural characteristics of this compound and its derivatives. Investigations into the non-linear optical (NLO) properties and molecular docking analyses of related compounds have also been conducted to understand their potential applications in various fields (Jayarajan et al., 2019).

Chemical Reactions and Properties

2,6-Dihydroxy-3-cyanopyridine participates in a range of chemical reactions, demonstrating its reactivity and potential as a chemical building block. The compound's ability to inhibit dihydrouracil dehydrogenase highlights its significance in biochemical processes and its potential as a modulator in chemotherapy (Tatsumi et al., 1993).

Physical Properties Analysis

The physical properties of 2,6-Dihydroxy-3-cyanopyridine, such as solubility, melting point, and crystalline structure, are crucial for its application in various chemical processes. The synthesis and analysis of its derivatives provide insight into how modifications to the chemical structure affect these properties. For example, Ershov et al. (2015) explored the reactions of 2-chloropyridine-3,4dicarbonitriles with sodium methoxide, leading to the formation of 2-methoxy derivatives, indicating the influence of functional groups on the compound's physical characteristics (Ershov et al., 2015).

Chemical Properties Analysis

The chemical properties of 2,6-Dihydroxy-3-cyanopyridine, including its reactivity, stability, and interaction with various reagents, are pivotal for its application in synthetic chemistry. Research into its reactivity patterns, such as the formation of complexes with bivalent metals and its behavior in cycloaddition reactions, provides valuable insights into its versatility as a chemical reagent (Vovk et al., 2003).

Scientific Research Applications

  • Specific Scientific Field : Chemistry
  • Summary of the Application : “2,6-Dihydroxy-3-cyanopyridine” is used in the preparation of pyridine derivatives . Pyridine derivatives are an important category of heterocyclic compounds, which show a wide range of excellent biological activities, including IKK-β inhibitors, anti-microbial agents, A2A adenosine receptor antagonists, inhibitors of HIV-1 integrase, anti-tumor, anti-inflammatory, and anti-Parkinsonism .
  • Methods of Application or Experimental Procedures : The catalytic activity of magnetic nanoparticles was investigated in multicomponent reactions in the synthesis of pyridine derivatives . Magnetically recoverable nano-catalysts can be readily separated from the reaction medium using an external magnet . The high surface area, simple preparation, and modification are among their major advantages .
  • Chemical Synthesis : “2,6-Dihydroxy-3-cyanopyridine” is used in the synthesis of various chemical compounds . It’s often used as a starting material in the synthesis of pyridine derivatives .

  • Pharmaceutical Research : Pyridine derivatives, which can be synthesized from “2,6-Dihydroxy-3-cyanopyridine”, show a wide range of biological activities. These include acting as IKK-β inhibitors, anti-microbial agents, A2A adenosine receptor antagonists, inhibitors of HIV-1 integrase, anti-tumor, anti-inflammatory, and anti-Parkinsonism .

  • Metabolite Studies : “2,6-Dihydroxy-3-cyanopyridine” is also known as 2,6-CNDP or 3-cyano-2,6-dihydroxypyridine, and it belongs to the class of organic compounds known as 3-pyridinecarbonitriles . These are organic compounds containing a pyridine ring substituted at the 3-position by a carbonitrile group .

  • Chemical Synthesis : “2,6-Dihydroxy-3-cyanopyridine” is used in the synthesis of various chemical compounds . It’s often used as a starting material in the synthesis of pyridine derivatives .

  • Pharmaceutical Research : Pyridine derivatives, which can be synthesized from “2,6-Dihydroxy-3-cyanopyridine”, show a wide range of biological activities. These include acting as IKK-β inhibitors, anti-microbial agents, A2A adenosine receptor antagonists, inhibitors of HIV-1 integrase, anti-tumor, anti-inflammatory, and anti-Parkinsonism .

  • Metabolite Studies : “2,6-Dihydroxy-3-cyanopyridine” is also known as 2,6-CNDP or 3-cyano-2,6-dihydroxypyridine, and it belongs to the class of organic compounds known as 3-pyridinecarbonitriles . These are organic compounds containing a pyridine ring substituted at the 3-position by a carbonitrile group .

Safety And Hazards

2,6-Dihydroxy-3-cyanopyridine is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-hydroxy-6-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2/c7-3-4-1-2-5(9)8-6(4)10/h1-2H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFHKYHMCIAMQIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90188927
Record name 2,6-Dihydroxy-3-cyanopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dihydroxy-3-cyanopyridine

CAS RN

35441-10-2
Record name 2,6-Dihydroxy-3-cyanopyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035441102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 35441-10-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329880
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Dihydroxy-3-cyanopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-DIHYDROXY-3-CYANOPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WDJ8G2R9N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Jurczyk, M Król, A Midro, M Kurnik-Łucka… - Journal of Clinical …, 2021 - mdpi.com
Cancer is a growing public health problem; it is responsible annually for millions of deaths worldwide. Fluoropyrimidines are highly effective and commonly prescribed anti-neoplastic …
Number of citations: 17 www.mdpi.com

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